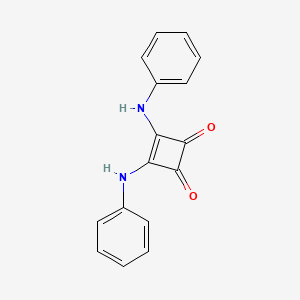
3,4-Dianilinocyclobut-3-en-1,2-dion
Übersicht
Beschreibung
3,4-Dianilinocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C16H12N2O2 . It has been studied for its potential use in the treatment of inflammatory disorders .
Molecular Structure Analysis
The molecular structure of 3,4-Dianilinocyclobut-3-ene-1,2-dione consists of a cyclobutene ring with two carbonyl groups at the 1 and 2 positions and two aniline groups at the 3 and 4 positions .Physical And Chemical Properties Analysis
3,4-Dianilinocyclobut-3-ene-1,2-dione has a molecular weight of 264.28 . It has a predicted boiling point of 410.7°C and a predicted density of 1.443 g/cm3 . The compound has a melting point of 270°C .Wissenschaftliche Forschungsanwendungen
Anti-tuberkulose-Mittel
Diese Verbindung wurde auf ihr Potenzial als Inhibitor der Mtb-ATP-Synthase untersucht, die im Kampf gegen Tuberkulose von entscheidender Bedeutung ist. Molekulardokkingstudien deuten darauf hin, dass Derivate von 3,4-Dianilinocyclobut-3-en-1,2-dion als neue, potente Anti-Tuberkulose-Mittel dienen könnten .
Sensoranwendungen
Derivate dieser Verbindung wurden bei der Synthese neuartiger Semisquarylium-Farbstoffe verwendet, die für die hochspezifische Erkennung von Hg2+-Ionen in wässrigen Medien nützlich sind. Diese Anwendung ist in der Umweltüberwachung und in industriellen Prozessen von Bedeutung .
CXCR2-Rezeptor-Antagonisten
Die Verbindung war grundlegend für die Entdeckung und Entwicklung von CXCR2-Rezeptor-Antagonisten, darunter SCH 527123, das sich derzeit in der klinischen Bewertung befindet. Diese Antagonisten haben potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen .
Pharmazeutische Zwischenprodukte
This compound dient als Zwischenprodukt bei der Synthese verschiedener Arzneimittel. Seine Derivate werden zur Herstellung von Verbindungen mit potenziellen medizinischen Eigenschaften verwendet .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dianilinocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDRCQIUUYZBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C2=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381772 | |
| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-89-9 | |
| Record name | 3,4-dianilinocyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


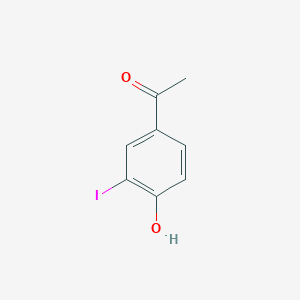
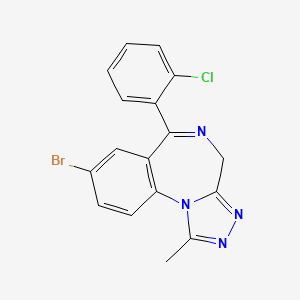
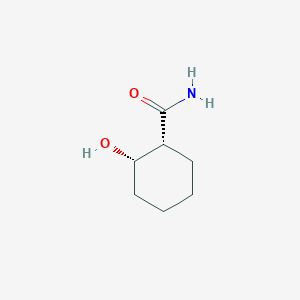
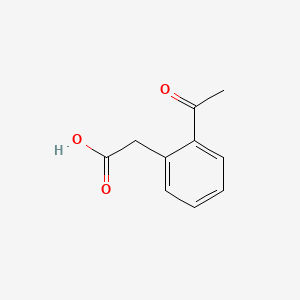
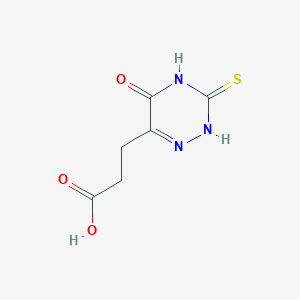
![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)
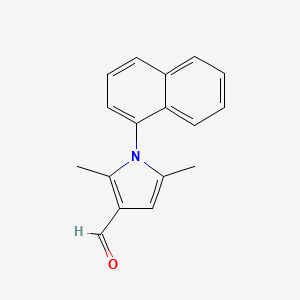
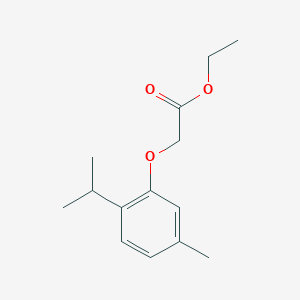
![Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B1607574.png)

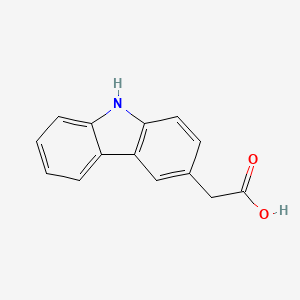

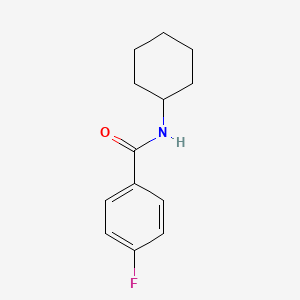
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
